4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine

Medicinal Chemistry Structure-Activity Relationship Piperazine Substituent

This 4-fluorobenzyl-substituted piperazinyl-pyrimidine (MW 302.35; XLogP3 2.4) is a critical scaffold for CCR4 antagonist SAR and kinase inhibitor library design. The distinct 4,6-substitution pattern and methylene spacer ensure conformational flexibility for induced-fit docking studies. Procure this specific CAS 2415624-79-0 regioisomer to maintain target engagement profiles validated in patent US9493453B2. Avoid regioisomeric analogs that alter potency and IP positioning. Ideal for medicinal chemistry groups requiring a validated starting point for asthma/allergic dermatitis and oncology programs.

Molecular Formula C16H19FN4O
Molecular Weight 302.353
CAS No. 2415624-79-0
Cat. No. B2400866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine
CAS2415624-79-0
Molecular FormulaC16H19FN4O
Molecular Weight302.353
Structural Identifiers
SMILESCOC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)F
InChIInChI=1S/C16H19FN4O/c1-22-16-10-15(18-12-19-16)21-8-6-20(7-9-21)11-13-2-4-14(17)5-3-13/h2-5,10,12H,6-9,11H2,1H3
InChIKeyYDNIZGSGMUEMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine (CAS 2415624-79-0): Core Chemical Profile and Research Classification


4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine (CAS 2415624-79-0) is a heterocyclic small molecule belonging to the piperazinyl-pyrimidine class, with a molecular formula of C16H19FN4O and a molecular weight of 302.35 g/mol. Its structure features a 6-methoxypyrimidine core connected via a piperazine linker to a 4-fluorobenzyl group [1]. The compound is cataloged in PubChem (CID 146074485) with a computed XLogP3-AA of 2.4, zero hydrogen bond donors, and six hydrogen bond acceptors, placing it within favorable drug-like physicochemical space [1]. This scaffold type has been explored in medicinal chemistry for kinase inhibition and GPCR antagonism applications [2][3].

4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine: Why In-Class Piperazinyl-Pyrimidine Analogs Are Not Interchangeable in Procurement


Within the piperazinyl-pyrimidine chemical space, subtle structural variations—such as the position of the fluorine substituent, the nature of the piperazine N-substituent, and the pyrimidine substitution pattern—profoundly alter target binding profiles, selectivity, and physicochemical properties. For example, the 2-fluorophenyl analog (CAS 2640975-53-5) has been reported to act as an inhibitor of equilibrative nucleoside transporters (ENTs) , whereas other piperazinyl-pyrimidines in the patent literature are claimed as CCR4 antagonists with specific substitution requirements on the pyrimidine ring [1]. Therefore, substituting 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine with a regioisomer or a close analog without verification risks invalidating structure-activity relationships, altering potency, or compromising intellectual property positioning. The quantitative evidence below examines the specific differentiating dimensions of this compound.

4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: 4-Fluorobenzyl vs. 2-Fluorophenyl Substitution on Piperazine

The target compound carries a 4-fluorobenzyl group attached to the piperazine nitrogen via a methylene spacer, whereas the closest commercial analog (CAS 2640975-53-5) features a 2-fluorophenyl group directly attached to the piperazine ring . This difference increases the rotatable bond count from 3 in the 2-fluorophenyl analog to 4 in the target compound (PubChem data), and alters the spatial orientation and electronic environment of the fluorine atom. The methylene spacer introduces conformational flexibility and extends the distance between the piperazine core and the fluorophenyl ring, which may affect binding pocket accommodation.

Medicinal Chemistry Structure-Activity Relationship Piperazine Substituent

Pyrimidine Core Substitution Pattern: 4-Piperazinyl-6-methoxy vs. 2-Piperazinyl-4-methoxy Regioisomer Comparison

The target compound bears the piperazine moiety at the 4-position and the methoxy group at the 6-position of the pyrimidine ring. A closely related regioisomer, 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine (CAS 1387592-33-7), places the piperazine at the 2-position and the methoxy at the 4-position, while sharing the identical N-substituent . This regioisomeric variation is known to affect electronic distribution and hydrogen-bonding capacity of the pyrimidine nitrogens, which are critical for target recognition in kinase and GPCR binding sites [1].

Regioisomer Differentiation Pyrimidine Chemistry Synthetic Intermediate Selection

Class-Level Binding Mode Inference: Piperazinyl-Pyrimidine CCR4 Antagonist Pharmacophore Requirements

U.S. Patent 9,493,453 B2 discloses piperazinyl-pyrimidine derivatives as CCR4 antagonists, with the general formula requiring specific substitution patterns on the pyrimidine ring (positions A, B, D) and the piperazine N-substituent for activity [1]. The 4-fluorobenzyl substituent on the piperazine nitrogen is consistent with the preferred arylalkyl group described in the patent, and the 6-methoxypyrimidine core matches the electron-donating heteroaryl substitution claimed to enhance CCR4 binding. While no direct IC50 value is publicly available for CAS 2415624-79-0, its structural features align with the pharmacophore model for CCR4 antagonism, differentiating it from analogs lacking the methoxy group or bearing different halogen substitution patterns.

CCR4 Antagonism GPCR Pharmacology Patent Evidence

4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine: Optimal Procurement and Research Application Scenarios


CCR4 Antagonist Lead Optimization and SAR Expansion

Based on its alignment with the piperazinyl-pyrimidine CCR4 antagonist pharmacophore described in US9493453B2 [1], this compound is best procured as a starting point or reference tool for SAR studies targeting the CCR4 receptor. Its 6-methoxy group and 4-fluorobenzyl substitution represent key structural features for receptor engagement, and it can serve as a scaffold for further derivatization aimed at improving potency, selectivity, and pharmacokinetic properties for asthma or allergic dermatitis indications.

Kinase Inhibitor Screening Libraries

Piperazinyl-pyrimidine derivatives have demonstrated selective kinase inhibition profiles, particularly against PDGFR family kinases and CK1, as shown in the Shallal and Russu study [2]. This compound is suitable for inclusion in focused kinase inhibitor libraries, where its 4-fluorobenzyl substituent may confer distinct selectivity patterns compared to analogs with direct phenyl attachment or different halogen placement.

Synthetic Intermediate for 4,6-Disubstituted Pyrimidine Derivatives

The 4-piperazinyl-6-methoxypyrimidine core provides a versatile synthetic handle for further functionalization at the pyrimidine 2-position or modification of the methoxy group, making this compound a valuable intermediate for generating diverse compound libraries [1][2]. Its distinct regiochemistry (4,6- vs. 2,4-substitution) is critical for downstream synthetic routes that require specific pyrimidine connectivity.

Computational Modeling and Docking Studies

With its well-defined computed properties (XLogP3-AA 2.4, 4 rotatable bonds, 6 H-bond acceptors) [3], this compound is suitable for computational chemistry workflows including molecular docking, pharmacophore modeling, and MD simulations aimed at predicting binding modes to CCR4, kinases, or other nucleotide-binding targets. Its conformational flexibility introduced by the methylene spacer makes it a valuable probe for induced-fit docking studies.

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